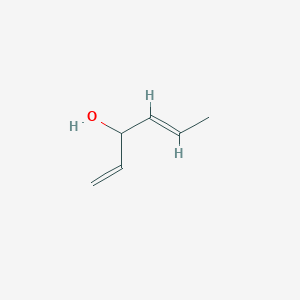
1,4-Hexadien-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-Hexa-1,4-dien-3-ol is an organic compound characterized by its unique structure, which includes a hydroxyl group (-OH) attached to a hexadiene chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Hexadien-3-ol typically involves the use of alkyne and alkene precursors. One common method is the hydroboration-oxidation of hex-1,4-diyne. This reaction proceeds as follows:
Hydroboration: Hex-1,4-diyne is treated with diborane (B2H6) to form a boron-containing intermediate.
Oxidation: The intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions: (E)-Hexa-1,4-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.
Reduction: The double bonds in the hexadiene chain can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of double bonds.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Saturated alcohols.
Substitution: Halogenated compounds.
科学的研究の応用
Chemical Properties and Structure
1,4-Hexadien-3-ol is characterized by its unique structure, featuring two double bonds and a hydroxyl group. Its IUPAC name is (4E)-hexa-1,4-dien-3-ol, and it has a molecular weight of 98.14 g/mol. The compound's structure allows it to participate in various chemical reactions, making it valuable in synthetic chemistry.
Synthesis and Rearrangement Reactions
- Anionotropic Rearrangement : One of the significant reactions involving this compound is the anionotropic rearrangement. This process has been studied extensively, revealing that the compound can undergo rearrangements to form various products depending on reaction conditions. For instance, research by Shackelford and Schwartzman demonstrated that this compound could be converted into more complex structures through specific anionic conditions .
- Cope Rearrangement : The compound also participates in Cope rearrangements when treated with alkali metal salts. These reactions are crucial for synthesizing unsaturated carbonyl compounds, which are important intermediates in organic synthesis. The ability of this compound to undergo these transformations makes it a useful building block in synthetic pathways .
Applications in Organic Synthesis
- Synthesis of Pheromones : this compound has been utilized in the synthesis of insect pheromones. Its ability to form various derivatives through rearrangements allows chemists to create compounds that mimic natural pheromonal signals, which can be used in pest control strategies .
- Preparation of Complex Molecules : The compound serves as a precursor for synthesizing complex organic molecules. For example, it has been employed to construct selectively protected dicarbonyl compounds and other intricate structures essential for pharmaceutical applications .
Material Science Applications
- Polymer Production : Due to its reactive double bonds, this compound can be polymerized to create new materials with desirable properties. These polymers may find applications in coatings, adhesives, and other materials requiring specific mechanical or thermal characteristics.
- Functional Materials : The compound's unique structure allows it to be incorporated into functional materials that exhibit specific properties such as conductivity or reactivity under certain conditions. Research into these areas is ongoing and shows promise for future applications .
Case Study 1: Synthesis of Insect Pheromones
In a study conducted by researchers at Caltech, this compound was utilized to synthesize frontalin, an insect pheromone critical for managing bark beetle populations. The study highlighted the compound's versatility in rearrangement reactions that lead to the desired pheromone structure .
Case Study 2: Polymer Development
A research team investigated the polymerization of this compound to produce novel materials with enhanced thermal stability and mechanical strength. The findings indicated that polymers derived from this compound could be tailored for specific industrial applications .
作用機序
The mechanism of action of 1,4-Hexadien-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the double bonds in the hexadiene chain can participate in reactions with reactive oxygen species (ROS), leading to the formation of reactive intermediates that can modify cellular components.
類似化合物との比較
(E)-Hexa-1,4-dien-3-ol can be compared with other similar compounds, such as:
Hexa-1,5-dien-3-ol: This compound has a similar structure but with the double bonds located at different positions.
Hexa-1,4-dien-3-one: This compound has a carbonyl group instead of a hydroxyl group.
Uniqueness: (E)-Hexa-1,4-dien-3-ol is unique due to its specific arrangement of double bonds and the presence of a hydroxyl group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
1070-14-0 |
|---|---|
分子式 |
C72H116O4 |
分子量 |
0 |
同義語 |
1,4-Hexadien-3-ol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















